![molecular formula C12H17N3O2 B153487 叔丁基7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯 CAS No. 192869-49-1](/img/structure/B153487.png)

叔丁基7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸酯

描述

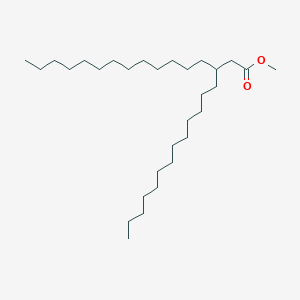

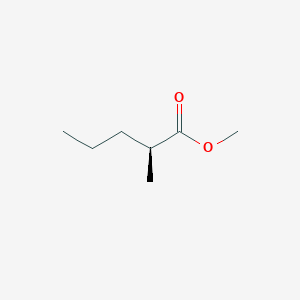

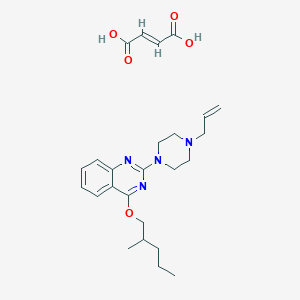

Tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (tB-DHP) is a synthetic organic compound that has been studied for its potential applications in scientific research. tB-DHP has been found to have a variety of biochemical and physiological effects, and its synthesis is relatively simple.

科学研究应用

mTOR Kinase and PI3 Kinase Inhibition

This compound is utilized in the synthesis of molecules that act as inhibitors for mTOR kinase and PI3 kinase . These enzymes are critical components of cellular signaling pathways and are implicated in various diseases, including cancer, making inhibitors valuable for therapeutic research.

Antiproliferative Agents

Derivatives of this compound have shown potential as antiproliferative agents . They can inhibit the growth of cancer cells, which is crucial for developing new cancer treatments. The compound’s ability to interfere with cell division makes it a candidate for anti-cancer drug development.

Antimicrobial Activity

The pyrido[4,3-d]pyrimidine scaffold is associated with antimicrobial properties . This application is significant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory and Analgesic Properties

Compounds with the pyrido[4,3-d]pyrimidine core have been reported to exhibit anti-inflammatory and analgesic activities . This makes them useful for the synthesis of new drugs that can alleviate pain and reduce inflammation.

Hypotensive Effects

Some derivatives are known to have hypotensive effects, meaning they can lower blood pressure . This application is particularly relevant for the treatment of hypertension and cardiovascular diseases.

Antihistaminic Activities

The compound’s derivatives may also serve as antihistamines . These are substances that counteract the effects of histamine, providing relief from allergic reactions and symptoms.

Synthesis of Heterocyclic Compounds

The tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds . These compounds are structurally diverse and have a wide range of applications in medicinal chemistry.

Chemical Research and Development

In chemical R&D, this compound is used to explore new synthetic pathways and reactions . It serves as a building block for creating complex molecules, aiding in the discovery of new chemical entities with potential pharmaceutical applications.

作用机制

Target of Action

The primary targets of “tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” are currently unknown

Mode of Action

It is known that the compound can undergo transformations when heated under reflux with meona in buoh . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, exhibit a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

属性

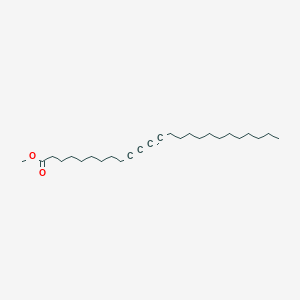

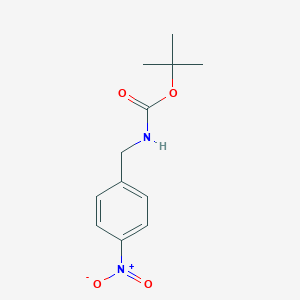

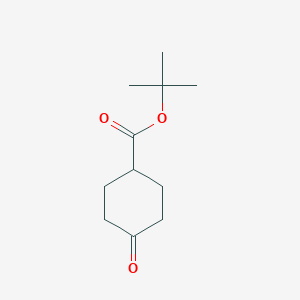

IUPAC Name |

tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMDDESVTHLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627633 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

CAS RN |

192869-49-1 | |

| Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)